
8-Methyl-5,6-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-5,6-dihydroisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. This compound is characterized by a fused benzene and pyridine ring structure with a methyl group at the 8th position and a partially saturated 5,6-dihydro ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5,6-dihydroisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form the isoquinoline ring . Another method involves the tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts to enhance reaction efficiency and yield. The process may include steps such as N-alkylation followed by oxidation to obtain the desired product .
化学反応の分析
Types of Reactions: 8-Methyl-5,6-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroisoquinoline to its fully aromatic isoquinoline form.
Reduction: Reduction reactions can further saturate the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields fully aromatic isoquinolines, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
8-Methyl-5,6-dihydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Methyl-5,6-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, influencing biological processes such as cell signaling and gene expression. The exact molecular targets and pathways depend on the specific derivative and its intended application .
類似化合物との比較
Isoquinoline: The parent compound with a fully aromatic ring system.
1-Benzylisoquinoline: A derivative with a benzyl group at the 1st position.
Tetrahydroisoquinoline: A fully saturated derivative with potential biological activities.
Uniqueness: 8-Methyl-5,6-dihydroisoquinoline is unique due to its partially saturated ring system and the presence of a methyl group at the 8th position. This structural feature can influence its reactivity and biological activity, making it distinct from other isoquinoline derivatives .
特性
CAS番号 |
60499-15-2 |
|---|---|
分子式 |
C10H11N |
分子量 |
145.20 g/mol |
IUPAC名 |
8-methyl-5,6-dihydroisoquinoline |
InChI |
InChI=1S/C10H11N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h3,5-7H,2,4H2,1H3 |
InChIキー |
KYTAZPUZCMHULE-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC2=C1C=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


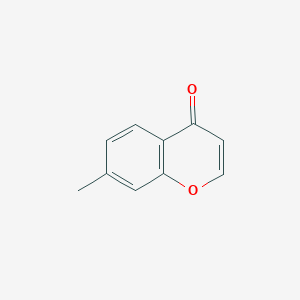
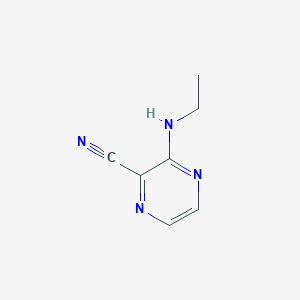
![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)

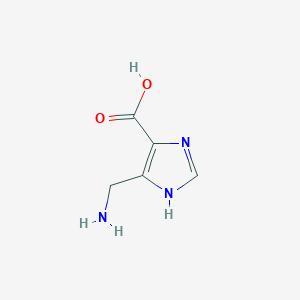

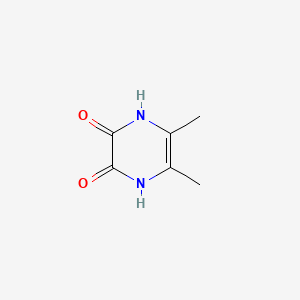

![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
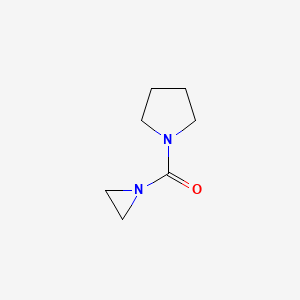
![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
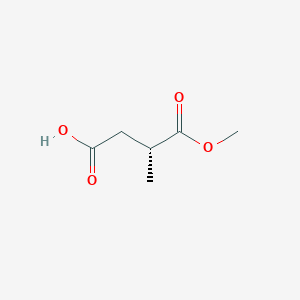

![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
